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molecular formula C9H10ClN3O B8581085 1-(3-Azidopropoxy)-4-chlorobenzene

1-(3-Azidopropoxy)-4-chlorobenzene

Cat. No. B8581085
M. Wt: 211.65 g/mol
InChI Key: SAYWDJHMFWUMKR-UHFFFAOYSA-N
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Patent
US07812047B2

Procedure details

A solution of sodium azide (0.977 g, 15 mmol) in water (1 ml) was added to a solution of rac-(4-chlorophenoxy)oxirane (1.85 g, 10 mmol) in acetonitrile (11 ml). The mixture was heated to reflux for overnight. Saturated ammonium chloride solution (20 ml) was added and the mixture was extracted with ethyl acetate (3 times 25 ml). The combined organic layers were dried over magnesium sulfate and evaporated. The residue was purified by chromatography (SiO2, ethyl acetate/heptane=1:1) to yield a colorless liquid (1.73 g, 76%); MS (EI): 227.1 ((M+).
Quantity
0.977 g
Type
reactant
Reaction Step One
Name
rac-(4-chlorophenoxy)oxirane
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH:11]2[CH2:13]O2)=[CH:8][CH:7]=1.[Cl-].[NH4+].[C:18](#N)C>O>[N:1]([CH2:18][CH2:13][CH2:11][O:10][C:9]1[CH:14]=[CH:15][C:6]([Cl:5])=[CH:7][CH:8]=1)=[N+:2]=[N-:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.977 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
rac-(4-chlorophenoxy)oxirane
Quantity
1.85 g
Type
reactant
Smiles
ClC1=CC=C(OC2OC2)C=C1
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3 times 25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, ethyl acetate/heptane=1:1)

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCOC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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